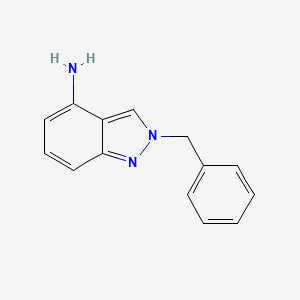
2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique substitution pattern, which includes an ethyl group at position 2, a fluorine atom at position 5, a methyl group at position 3, and a nitro group at position 6 on the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole typically involves multi-step organic reactions. One common method starts with the nitration of 2-ethyl-3-methylindole to introduce the nitro group at position 6. This is followed by fluorination at position 5 using a suitable fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust and scalable fluorinating agents and nitration techniques to ensure consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 1 and 7.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 2-ethyl-5-fluoro-3-methyl-6-amino-1H-indole.
Substitution: Formation of halogenated indole derivatives.
Applications De Recherche Scientifique
2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The fluorine atom can enhance the compound’s binding affinity to specific molecular targets, thereby modulating its biological activity .
Comparaison Avec Des Composés Similaires
- 2-Methyl-5-fluoro-3-nitro-1H-indole
- 2-Ethyl-3-methyl-6-nitro-1H-indole
- 5-Fluoro-3-methyl-6-nitro-1H-indole
Comparison: 2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at position 2 and the fluorine atom at position 5 can significantly influence the compound’s reactivity and interaction with biological targets compared to its analogs .
Propriétés
Formule moléculaire |
C11H11FN2O2 |
|---|---|
Poids moléculaire |
222.22 g/mol |
Nom IUPAC |
2-ethyl-5-fluoro-3-methyl-6-nitro-1H-indole |
InChI |
InChI=1S/C11H11FN2O2/c1-3-9-6(2)7-4-8(12)11(14(15)16)5-10(7)13-9/h4-5,13H,3H2,1-2H3 |
Clé InChI |
MNBIRSUMURTDSA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC(=C(C=C2N1)[N+](=O)[O-])F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane](/img/structure/B11881742.png)




![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)



![3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B11881793.png)


